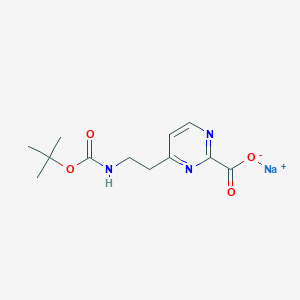
Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C12H16N3NaO4 and its molecular weight is 289.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl amino side chain. The molecular formula is C12H16N2O3Na, and it has a molecular weight of approximately 270.25 g/mol.
Biological Activities
-
Antimicrobial Activity :
- Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Table 1 summarizes the minimum inhibitory concentrations (MIC) of related pyrimidine compounds against selected pathogens.
Compound MIC (µg/mL) Target Organism A 0.25 S. aureus B 0.5 S. pneumoniae C 1.0 Enterococcus faecalis -
Anticancer Potential :
- This compound has shown promise as an anticancer agent. It was evaluated in various cancer cell lines, including breast cancer (MDA-MB-231). The compound exhibited an IC50 value of approximately 0.126 µM, indicating potent inhibition of cell proliferation .
- Figure 1 illustrates the dose-response curve for the compound against MDA-MB-231 cells.
-
Mechanism of Action :
- The biological activity of this compound is believed to be mediated through multiple pathways, including inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been noted for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and side chains significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the pyrimidine ring can enhance solubility and potency against specific targets .
Case Studies
- In Vivo Efficacy :
- Comparative Analysis :
属性
IUPAC Name |
sodium;4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4.Na/c1-12(2,3)19-11(18)14-7-5-8-4-6-13-9(15-8)10(16)17;/h4,6H,5,7H2,1-3H3,(H,14,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATBPAYBQOGUOO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NC=C1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














